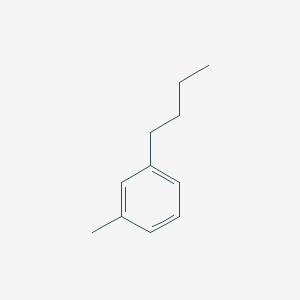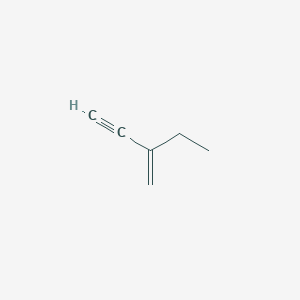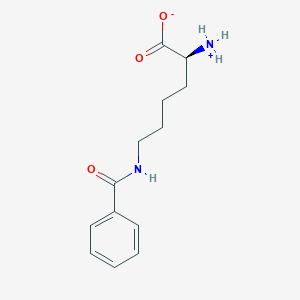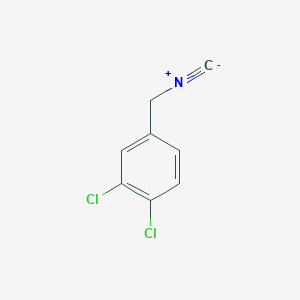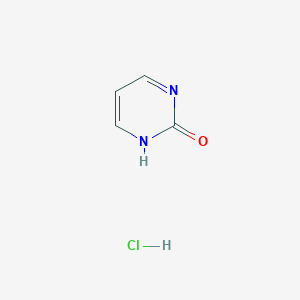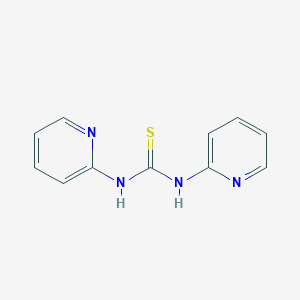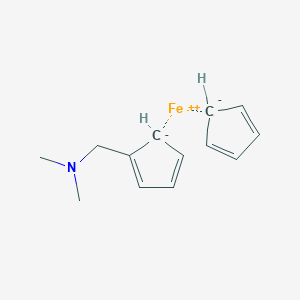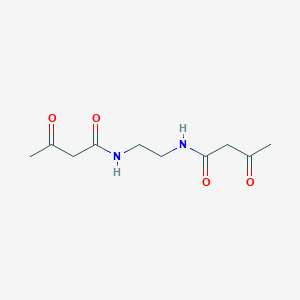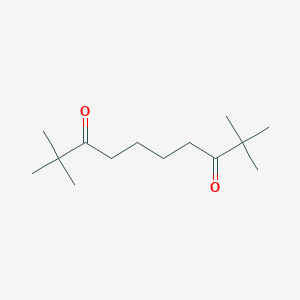
3,8-Decanedione, 2,2,9,9-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Decanedione, 2,2,9,9-tetramethyl- is a chemical compound that is commonly known as muscone. It is a musk odorant that is used in perfumes and fragrances due to its strong and long-lasting scent. Muscone is a cyclic ketone that is synthesized from muscone precursors.
作用機序
Muscone exerts its effects through a variety of mechanisms. It has been shown to inhibit the activity of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Muscone also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Muscone has been found to modulate the activity of multiple signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
Muscone has a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are both involved in the development of many diseases. Muscone has been shown to improve cognitive function and memory in animal models. It has also been found to have analgesic effects and to reduce the severity of neuropathic pain.
実験室実験の利点と制限
Muscone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Muscone has a strong and long-lasting scent, which makes it useful for olfactory experiments. However, muscone has some limitations for lab experiments. It is a relatively expensive compound that is difficult to obtain in large quantities. Muscone also has a strong odor that can interfere with other experiments.
将来の方向性
There are several future directions for the study of muscone. Muscone has potential applications in the treatment of cancer, neurodegenerative disorders, and other diseases. Future research should focus on the development of muscone analogs that have improved pharmacological properties. The mechanism of action of muscone should also be further elucidated to identify new therapeutic targets. Finally, the potential toxicological effects of muscone should be investigated to ensure its safety for human use.
Conclusion:
In conclusion, muscone is a cyclic ketone that is synthesized from muscone precursors. It has been extensively studied for its scientific research application, including its anti-inflammatory, anti-cancer, and neuroprotective properties. Muscone exerts its effects through a variety of mechanisms, including the inhibition of inflammatory cytokines and the activation of the Nrf2 pathway. Muscone has a variety of biochemical and physiological effects, including reducing inflammation and oxidative stress and improving cognitive function and memory. Muscone has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of muscone analogs and the identification of new therapeutic targets.
合成法
Muscone is synthesized from muscone precursors that are extracted from musk deer glands. The synthesis of muscone involves the oxidation of muscone precursors through a series of chemical reactions. The first step in the synthesis of muscone is the isolation of muscone precursors from musk deer glands. The muscone precursors are then oxidized using a variety of chemical reagents, such as potassium permanganate or chromium trioxide, to produce muscone.
科学的研究の応用
Muscone has been extensively studied for its scientific research application. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. Muscone has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to protect neurons from damage caused by oxidative stress. Muscone has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
CAS番号 |
1490-36-4 |
|---|---|
製品名 |
3,8-Decanedione, 2,2,9,9-tetramethyl- |
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC名 |
2,2,9,9-tetramethyldecane-3,8-dione |
InChI |
InChI=1S/C14H26O2/c1-13(2,3)11(15)9-7-8-10-12(16)14(4,5)6/h7-10H2,1-6H3 |
InChIキー |
WQWLTXSXTAAZEJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CCCCC(=O)C(C)(C)C |
正規SMILES |
CC(C)(C)C(=O)CCCCC(=O)C(C)(C)C |
同義語 |
2,2,9,9-Tetramethyl-3,8-decanedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



